molecular formula C9H10N2S B1214856 1,3-Dimethylbenzimidazoline-2-thione CAS No. 3418-46-0

1,3-Dimethylbenzimidazoline-2-thione

Cat. No. B1214856
CAS RN: 3418-46-0
M. Wt: 178.26 g/mol
InChI Key: CSYLYUAMXUGIFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Dimethylbenzimidazoline-2-thione derivatives has been explored through various chemical reactions. For instance, the reagent system consisting of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid has been utilized for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones, highlighting its role in facilitating specific chemical transformations (Hasegawa et al., 2004).

Molecular Structure Analysis

The molecular structure of complexes involving heterocyclic thiones and metals like mercury has been characterized, demonstrating the ability of 1,3-Dimethylbenzimidazoline-2-thione to form stable complexes. For example, mercury(II) halides form crystalline complexes with 1-methylimidazoline-2(3H)-thione, showcasing the structural versatility and complexation behavior of this compound class (Raper et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of 1,3-Dimethylbenzimidazoline-2-thione includes its participation in cycloaddition reactions, as well as its role in the inhibition of enzymatic activities. For instance, the compound has been involved in photoinduced electron transfer reactions, indicating its potential as a donor in such processes (Hasegawa et al., 2018). Furthermore, derivatives of imidazole-2-thiones, including 1,3-Dimethylbenzimidazoline-2-thione, have shown to inhibit reactions catalyzed by enzymes like thyroid peroxidase, highlighting their biochemical relevance (Doerge et al., 1993).

Scientific Research Applications

Peroxidase Inhibition and Potential Antihyperthyroid Drugs

1,3-Dimethylbenzimidazoline-2-thione (1,3-DMBI) has been studied for its unique properties in inhibiting thyroid peroxidase (TPX) and lactoperoxidase (LPX), enzymes linked to hyperthyroidism. While certain derivatives of imidazole-2-thiones, such as 1,3-DMBI, have shown potential as antihyperthyroid drugs, they exhibit a different mechanism compared to other similar compounds. 1,3-DMBI inhibits peroxidase-catalyzed iodination reactions through an alternate substrate mechanism without causing irreversible enzyme inactivation. This suggests a new class of potential antihyperthyroid drugs (Doerge, Decker, & Takazawa, 1993).

Role in Protein-Ligand Interactions

1,3-DMBI derivatives have been explored in the context of human immunodeficiency virus (HIV) reverse transcriptase inhibitors. In particular, the hydrogen bonding interactions between 1,3-DMBI derivatives and glycinamide were investigated, revealing important insights into the molecular mechanism of action in potential HIV RT inhibitors. This research demonstrates the crucial role of hydrogen bonds in the efficacy of these inhibitors (Kretschmer, Kinzel, & González, 2012).

Corrosion Inhibition

In the field of materials science, 1,3-DMBI has been identified as an effective corrosion inhibitor. Studies have shown that complexes formed by 1,3-DMBI on copper surfaces play a significant role in preventing corrosion. This application is particularly relevant in acidic environments where corrosion is a major concern (Gardiner et al., 1985).

Coordination Chemistry with Metals

1,3-DMBI forms complexes with various metals like Co(II) and Zn(II), which have been analyzed for their stoichiometry and spectral properties. These complexes have potential applications in coordination chemistry and materials science. Such studies are crucial for understanding the interactions between 1,3-DMBI and metals, which could lead to novel applications in catalysis and material design (Raper & Rowell, 1981).

Synthetic Chemistry

The synthesis of 1,3-DMBI derivatives has been explored for potential applications in medicinal chemistry. For example, the synthesis of 4-tert-butyl-1,3-dihydroimidazol-2-ones and their corresponding thiones from 1-amino-3,3-dimethylbutanone has been investigated. Although these products did not show activity against HIV, this research contributes to the broader understanding of synthetic pathways and potential applications of 1,3-DMBI derivatives (Loksha et al., 2003).

properties

IUPAC Name

1,3-dimethylbenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-10-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYLYUAMXUGIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187778
Record name 1,3-Dimethylbenzimidazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Dimethylbenzimidazoline-2-thione

CAS RN

3418-46-0
Record name 1,3-Dimethylbenzimidazoline-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003418460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethylbenzimidazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DR Doerge, CJ Decker, RS Takazawa - Biochemistry, 1993 - ACS Publications
MATERIALS AND METHODS Bovine LPX, bovine liver catalase, glucose oxidase, 30% hydrogen peroxide, glucose, guaiacol, ABTS, and deuterium oxide were purchased from Sigma …
Number of citations: 36 pubs.acs.org
M Arbelot, J Metzger, M Chanon… - Journal of the …, 1974 - ACS Publications
Frontier control nucleophilic reactivity and photoelectron spectroscopy data within the Klopman equation. Thiocarbonyl group Page 1 6217 partial separation of the product mixture. …
Number of citations: 20 pubs.acs.org

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